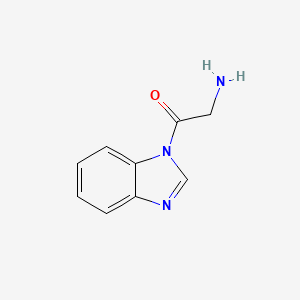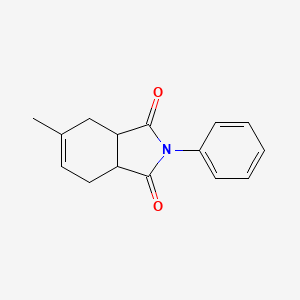
5-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis. The structure of this compound includes a phenyl group, a methyl group, and a tetrahydroisoindole dione core, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a diene and a dienophile. In this case, maleic anhydride and a substituted aniline are used as starting materials. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization and oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of green chemistry principles, such as atom economy and energy efficiency, is also emphasized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in tumor cells, disrupt tumor interactions with the cellular microenvironment, and improve autoimmune responses . These effects are mediated through the inhibition of protein phosphatases and other key enzymes involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylmaleimide: Another isoindole derivative with similar biological activities.
Hexahydro-1H-isoindole-1,3-dione: A compound with a similar core structure but different substituents.
Tetrahydromethylphthalic anhydride: A related compound with different functional groups.
Uniqueness
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
96599-47-2 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12-13(9-10)15(18)16(14(12)17)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3 |
InChI-Schlüssel |
ASZMUCNZOBZRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


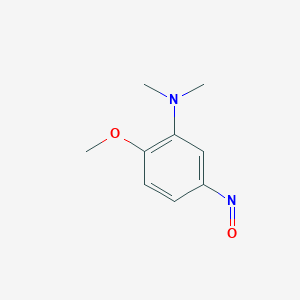
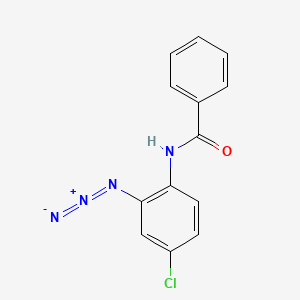
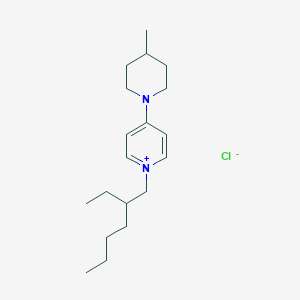
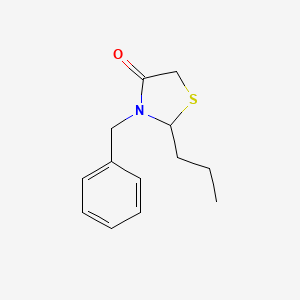
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
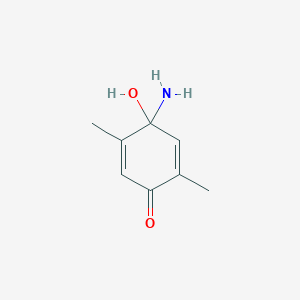
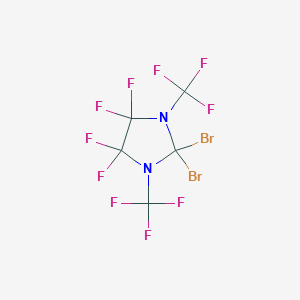
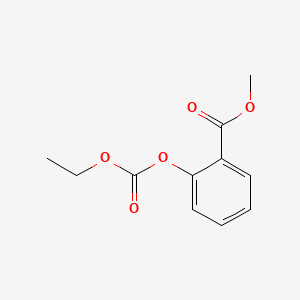
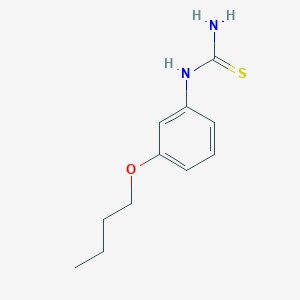
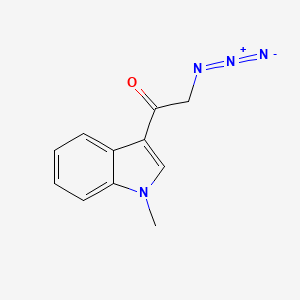

![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
